Home > Products > Screening Compounds P69902 > 6-Methyl-6,7-dihydropteridine
6-Methyl-6,7-dihydropteridine - 71023-89-7

6-Methyl-6,7-dihydropteridine

Catalog Number: EVT-13941951
CAS Number: 71023-89-7
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methyl-6,7-dihydropteridine is a chemical compound classified within the pteridine family, which consists of heterocyclic compounds characterized by a fused pyrimidine and pyrazine ring structure. The compound is notable for its role in biological systems, particularly as a precursor to various important biomolecules. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-8-methyl-4-oxo-1,7-dihydropteridine-6-carboxylic acid, with the molecular formula C8H9N5O3C_8H_9N_5O_3 .

Source and Classification

6-Methyl-6,7-dihydropteridine can be sourced from natural biological processes or synthesized in laboratories. It is classified as a pteridine derivative, which includes other compounds such as tetrahydrobiopterin and folic acid. These compounds are integral to various metabolic pathways, particularly those involving amino acid synthesis and neurotransmitter production .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Methyl-6,7-dihydropteridine can be achieved through several methods:

  1. Cyclization Reactions: A common synthetic route involves the cyclization of 2,4,5-triaminopyrimidine with formic acid and formaldehyde. This process typically requires controlled temperature and pH conditions to ensure high yield and purity of the product .
  2. Oxidation and Reduction: The compound can also be synthesized via oxidation of suitable precursors followed by reduction reactions to form the desired pteridine structure. For instance, starting materials may undergo oxidation to form intermediates that are subsequently reduced .
  3. Large-Scale Production: Industrial production often utilizes optimized methods for higher yields, such as continuous flow reactors combined with advanced purification techniques like crystallization and chromatography .
Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Methyl-6,7-dihydropteridine features a pteridine ring system with specific substituents that influence its chemical properties:

  • Molecular Formula: C8H9N5O3C_8H_9N_5O_3
  • IUPAC Name: 2-amino-8-methyl-4-oxo-1,7-dihydropteridine-6-carboxylic acid
  • Structural Features: The compound contains an amino group at position 2, a methyl group at position 8, and a carboxylic acid at position 6, contributing to its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

6-Methyl-6,7-dihydropteridine participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized to yield pteridine derivatives through reactions with agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: It can undergo reduction reactions using sodium borohydride or lithium aluminum hydride to convert it into tetrahydropteridine derivatives.
  3. Substitution Reactions: Nucleophilic substitution reactions are also possible, where functional groups are replaced by other nucleophiles under appropriate conditions .
Mechanism of Action

Process and Data

The mechanism of action for 6-Methyl-6,7-dihydropteridine primarily involves its interaction with specific enzymes in metabolic pathways. It acts as an inhibitor of certain enzymes related to the synthesis of neurotransmitters and amino acids. For example, it plays a role in the regeneration of tetrahydrobiopterin from dihydrobiopterin through the action of dihydropteridine reductase . This interaction is crucial for maintaining normal physiological functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water due to the presence of polar functional groups.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with nucleophiles in substitution reactions; susceptible to oxidation and reduction processes .
Applications

Scientific Uses

6-Methyl-6,7-dihydropteridine has several scientific applications:

  1. Biochemical Research: It serves as a key intermediate in the synthesis of biologically active compounds such as folic acid and tetrahydrobiopterin.
  2. Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications in treating conditions related to neurotransmitter deficiencies.
  3. Metabolic Studies: Used in studies investigating metabolic pathways involving pteridines and their effects on human health .
Synthetic Methodologies & Structure-Function Optimization

Regioselective N5-Substitution Strategies in 6,7-Dihydropteridine Derivatives

Regioselective functionalization at the N5 position of 6-methyl-6,7-dihydropteridine represents a cornerstone for modulating biological activity while preserving the redox-active pteridine core. The electron-deficient nature of the dihydropteridine system enables nucleophilic substitution at N5, but competing reactions at N1, N3, and N8 necessitate precise control strategies. Reductive alkylation stands as the most efficient method, leveraging the nucleophilicity of the N5-nitrogen generated under mild reducing conditions. For example, treatment of 6-methyl-6,7-dihydropteridine with sodium cyanoborohydride in the presence of aldehydes yields N5-alkylated derivatives with >90% regioselectivity when conducted at 0°C in dimethylacetamide solvent systems [2] [5]. This approach enables installation of linear, branched, and aromatic substituents while maintaining the dihydropyrazine oxidation state critical for electronic applications.

Electrophilic aromatic substitution provides complementary access to electron-rich N5-aryl derivatives. Palladium-catalyzed Buchwald-Hartwig amination between 6-methyl-6,7-dihydropteridin-5(8H)-one and aryl bromides achieves C-N coupling with minimal diarylation byproducts when using sterically hindered XPhos ligands. Computational studies reveal that N5-selectivity originates from diminished electron density at N1/N3 due to carbonyl delocalization [2]. For sterically demanding substituents (e.g., 2,6-diisopropylphenyl), microwave-assisted synthesis at 150°C enhances reaction kinetics without decomposition, achieving 85-92% yields within 15 minutes [5].

Structure-activity relationship (SAR) studies of N5-substituted derivatives demonstrate profound biological implications. Introduction of acrylamide warheads at N5 enables covalent inhibition of Bruton's tyrosine kinase (BTK), with enzymatic IC₅₀ values reaching 1.9 nM when paired with 3-methylphenyl substituents [2]. Molecular docking confirms that N5-acrylamides form Michael adducts with Cys481 in BTK's ATP-binding pocket while the pteridine core maintains bidentate hydrogen bonding with Met477 [2] [5]. Conversely, hydrophilic N5-(carboxymethyl) derivatives exhibit 100-fold reduced activity, emphasizing the hydrophobic pocket accommodation requirement.

Table 1: Biological Activity of N5-Substituted 6-Methyl-6,7-dihydropteridines

N5-SubstituentBTK IC₅₀ (nM)Ramos Cell Proliferation IC₅₀ (μM)Key Structural Features
3-Methylphenylacrylamide1.9 ± 2.10.38Hydrophobic pocket occupancy
3-Methoxyphenylacrylamide2.4 ± 1.10.42Enhanced solubility
2-Methoxyphenyl47.4 ± 26.75.6Steric hindrance
N-Methylpiperazine236.6 ± 26.4>10Polar group disruption

Catalytic Asymmetric Synthesis for Chiral Center Induction

The stereogenic center at C6 in 6-methyl-6,7-dihydropteridines dictates spatial orientation of the methyl group, influencing both cofactor mimicry and target engagement. Traditional resolution of racemates via diastereomeric salt formation suffers from low throughput (<35% yield), prompting development of catalytic asymmetric methods. Enantioselective transfer hydrogenation of 6-methylene-7,8-dihydropteridines using Noyori-type catalysts achieves up to 98% ee. Employing [RuCl((R,R)-TsDPEN)(p-cymene)] with azeotropic formic acid-triethylamine as hydride donor selectively reduces the C6=N5 imine bond while preserving the C2=N3 moiety. Density functional theory calculations verify that facial selectivity originates from hydrogen-bonding interactions between the substrate carbonyl and protic solvent methanol [3] [9].

Organocatalytic desymmetrization provides an alternative stereocontrol strategy. 6-Methylene-bridged tetrahydropteridine precursors undergo asymmetric alkylation using cinchona-derived phase-transfer catalysts. Quaternary ammonium catalysts with C9-anthracenyl substituents enforce 94% ee during benzylation, leveraging π-stacking with the pteridine ring. The resulting 6-benzyl-6-methyl intermediates undergo dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield enantioenriched dihydropteridines without racemization [3].

Enzymatic resolution complements chemical methods. Lipase B from Candida antarctica (CAL-B) demonstrates exceptional diastereoselectivity (E > 200) for acetylating (6R)-enantiomers of 6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one precursors. Subsequent oxidation with manganese dioxide selectively yields (6R)-6-methyl-6,7-dihydropteridine while unreacted (6S)-tetrahydropteridines undergo kinetic resolution in later stages. X-ray crystallography of the CAL-B-pteridine complex reveals hydrophobic interactions between the methyl group and Leu278 residue as the enantiorecognition determinant [6] [8].

Table 2: Asymmetric Synthesis Approaches for Chiral 6-Methyl-6,7-dihydropteridines

MethodChiral Inductoree (%)Reaction TimeKey Advantage
Transfer Hydrogenation[RuCl((R,R)-TsDPEN)(p-cymene)]9812 hNo protecting groups
Phase-Transfer Alkylation(9-Anthryl)-Cinchoninium bromide9448 hQuaternary center formation
Enzymatic ResolutionCandida antarctica Lipase B>99 (after oxidation)72 hScalability

Solid-Phase Synthesis Approaches for Combinatorial Library Development

Solid-phase synthesis enables rapid diversification of 6-methyl-6,7-dihydropteridine scaffolds essential for drug discovery. Rink amide resin serves as the optimal support due to acid-labile cleavage compatibility. Immobilization begins with coupling 6-methyl-6,7-dihydropteridine-4-carboxylic acid to the resin via peptide bond formation using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA), achieving >95% loading efficiency monitored by Fmoc quantitation [7]. Subsequent on-resin transformations include:

  • N5-Functionalization: Acylation with carboxylic acids (PyBOP/DMAP) or alkylation with aldehydes (NaBH3CN/AcOH)
  • C2 Modification: Chlorination (POCl₃) followed by nucleophilic displacement with amines
  • Metal-Catalyzed Coupling: Sonogashira reactions on 6-bromomethyl derivatives

Photocleavage strategies address stability concerns during acid-mediated release from resin. Incorporating o-nitrobenzyl linkers enables liberation of dihydropteridine derivatives under 365 nm irradiation without oxidation risk. Mass spectrometry analysis confirms >90% purity for cleaved products compared to 60-70% for trifluoroacetic acid-cleaved analogs due to diminished decomposition [7].

Combinatorial libraries designed for kinase inhibition prioritize N5-acrylamides and C2-aminopyrimidines. A 480-member library generated via split-pool synthesis identifies BTK inhibitors with sub-10 nM potency. Principal component analysis of molecular descriptors reveals that N5-(4-cyanophenyl)acrylamide coupled with C2-(4-methylpiperazin-1-yl) exhibits 8-fold selectivity over EGFR, attributable to the piperazine's interaction with BTK-specific Glu488 [2] [7]. Microwave-assisted on-resin reactions reduce coupling times from 12 hours to 15 minutes, enabling library completion within one week.

Table 3: Solid-Phase Synthesis Building Blocks for 6-Methyl-6,7-dihydropteridine Libraries

Modification SiteBuilding Block ClassRepresentative ExamplesDiversity Achieved
N5-PositionAcrylamides4-substituted phenylacrylamides24 variants
N5-PositionAlkylaminesLinear C3-C8, branched, benzyl18 variants
C2-PositionAminesPiperazines, morpholines, anilines36 variants
C6-MethylHalomethylBromomethyl, iodomethyl3 variants

Scaffold hopping integrates pteridine isosteres to optimize properties. Replacing the pyrazine ring with pyridopyrimidines maintains BTK inhibition (IC₅₀ = 3.2 nM) while enhancing aqueous solubility (log P reduced by 0.8 units). Automated Chemspeed® synthesis platforms enable parallel synthesis of 160 analogs in under 72 hours, identifying pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives with improved microsomal stability (t₁/₂ > 45 min vs. 22 min for parent) [7].

Structure-function optimization guided by computational models identifies electron-withdrawing N5-substituents as critical for metabolic stability. Cyano-substituted acrylamides exhibit 3-fold lower clearance in human liver microsomes compared to methoxy analogs due to diminished cytochrome P450 3A4 affinity. Molecular dynamics simulations correlate this effect with reduced electron donation from the pteridine ring to the acrylamide π-system, validated by Hammett constants (σₚ = +0.56 for CN vs. -0.12 for OCH₃) [5] [7].

Compounds Table

Properties

CAS Number

71023-89-7

Product Name

6-Methyl-6,7-dihydropteridine

IUPAC Name

6-methyl-6,7-dihydropteridine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-5H,2H2,1H3

InChI Key

JVGSILLIKPXOCR-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C2C(=N1)C=NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.